Carbofuran-13C6
CAS No.:
Cat. No.: VC0203988
Molecular Formula: C₆¹³C₆H₁₅NO₃
Molecular Weight: 227.21
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆¹³C₆H₁₅NO₃ |
---|---|
Molecular Weight | 227.21 |
Introduction
Carbofuran-13C6 is a stable isotope-labeled variant of carbofuran, a broad-spectrum carbamate pesticide widely used in agriculture until regulatory restrictions were implemented in various countries. The compound is characterized by the substitution of six carbon atoms with their carbon-13 isotopes, which creates a unique molecular signature while preserving the biological and chemical properties of the parent compound . This isotopic labeling enhances its utility in analytical chemistry, particularly in studies involving metabolic pathways and environmental fate assessments. The development of Carbofuran-13C6 represents a significant advancement in the field of isotope-labeled reference materials, providing researchers with a powerful tool for accurately detecting and quantifying carbofuran in various matrices .
The importance of Carbofuran-13C6 in scientific research cannot be overstated, as it serves as an internal standard in analytical methods for detecting carbamate pesticides in environmental and food samples. The use of this isotope-labeled compound allows researchers to overcome matrix effects and achieve more accurate quantification in complex samples. Additionally, Carbofuran-13C6 is crucial for studying the degradation pathways of carbofuran in different environmental compartments, including soil, water, and biological systems. The compound's ability to maintain the same chemical behavior as carbofuran while being distinguishable through mass spectrometry makes it an invaluable tool in environmental monitoring and food safety applications.
Carbofuran-13C6 has gained prominence in recent years due to increasing regulatory scrutiny of carbamate pesticides and the need for more sensitive and accurate analytical methods. As governments worldwide impose stricter limits on pesticide residues in food and environmental samples, the demand for reliable detection methods has increased. In this context, Carbofuran-13C6 plays a vital role in ensuring the accuracy and reliability of analytical results, contributing to better risk assessment and regulatory decision-making regarding the use of carbofuran and other carbamate pesticides.
Chemical Properties and Structure
Molecular Structure and Formula
Carbofuran-13C6 has the molecular formula 13C6C6H15NO3 and a molecular weight of 227.21 g/mol . The compound's structure features a benzofuran ring system with six carbon atoms in the aromatic ring labeled with carbon-13 isotopes. The specific IUPAC name for the parent compound is (2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate . The carbofuran molecule consists of a 2,3-dihydro-2,2-dimethyl-7-benzofuranyl group with an N-methylcarbamate moiety attached to the 7-position of the benzofuran ring . The carbon-13 labeling in Carbofuran-13C6 is specifically located in the aromatic ring, preserving the functionality of the carbamate group and the dimethyl substitution at the 2-position of the furan ring.
The SMILES notation for Carbofuran-13C6 is CNC(=O)O[13c]1[13cH][13cH][13cH][13c]2CC(C)(C)O[13c]12, which provides a linear representation of the compound's structure . This notation clearly indicates the positions of the carbon-13 labeled atoms in the molecule, which are crucial for its function as an isotopically labeled internal standard. The InChI (International Chemical Identifier) for the compound is also provided in reference materials to ensure proper identification and characterization of the compound in chemical databases and literature .
The spatial arrangement of atoms in Carbofuran-13C6 maintains the same three-dimensional structure as the parent compound carbofuran, ensuring that it retains identical physical and chemical properties except for its mass. This structural equivalence is essential for its application as an internal standard in analytical methods, as it ensures that Carbofuran-13C6 behaves identically to carbofuran during sample preparation, chromatographic separation, and other analytical procedures.
Physical and Chemical Properties
Carbofuran-13C6 retains most of the physical and chemical properties of the parent compound carbofuran, with the notable exception of its mass and certain spectroscopic characteristics resulting from the isotopic labeling. The parent compound carbofuran is an odorless white crystalline solid that exhibits high toxicity through various exposure routes . In terms of solubility, carbofuran is relatively soluble in water, which contributes to its potential to contaminate aquatic resources, including groundwater .
The stability of Carbofuran-13C6 is comparable to that of carbofuran, with both compounds showing varying degradation rates depending on environmental conditions. In particular, carbofuran tends to undergo rapid hydrolysis in alkaline soils but exhibits greater stability and persistence in neutral or acidic soils . The degradation and dissipation of carbofuran in soil are influenced by various factors, including pH, temperature, clay content, organic matter content, moisture content, and the presence of microorganisms .
The flash point of Carbofuran-13C6 solution in p-dioxane is reported to be 18°C, which classifies it as a flammable liquid . This property has implications for its handling, storage, and shipping requirements, as indicated by the transport restrictions listed in commercial product information. The recommended storage temperature for Carbofuran-13C6 solutions is +18°C, with a note that freezing should be avoided during shipping .
Applications in Analytical Chemistry
Use as an Internal Standard
Carbofuran-13C6 serves as a critical internal standard in isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS), which is considered a candidate reference method for the accurate determination of carbamate pesticides in various matrices . In a study validating an analytical method for determining carbaryl, carbendazim, and carbofuran in vegetables, isotope analogues including 13C6-carbofuran were used as internal standards . This approach allows for precise quantification by compensating for variations in sample preparation, matrix effects, and instrument response, thus enhancing the accuracy and reliability of the analytical results.
The use of Carbofuran-13C6 as an internal standard follows the principles of isotope dilution mass spectrometry, where the isotopically labeled compound is added to the sample at a known concentration before extraction and analysis. Since the labeled compound behaves chemically identical to the analyte of interest but can be distinguished by mass spectrometry, it provides a reference for calculating the concentration of the unlabeled compound in the sample. This method is particularly valuable for complex matrices like vegetables, where matrix effects can significantly impact analytical results.
In the validated method reported in the literature, a Carb/LC-NH2 solid-phase extraction (SPE) cartridge was employed for sample clean-up to ensure efficient recovery and color removal from vegetable samples . The method demonstrated excellent repeatability and reproducibility, with both parameters at approximately 2% . When applied to certified reference materials (CRMs), the measured values agreed well with the certified values, confirming the method's accuracy and reliability for determining carbamate pesticides in vegetables .
Environmental Fate Studies
Another significant application of Carbofuran-13C6 is in environmental fate studies, where researchers use the isotopically labeled compound to track the degradation and dissipation of carbofuran in various environmental compartments. By using Carbofuran-13C6, researchers can distinguish between the parent compound and its metabolites, as well as differentiate between carbofuran originally present in the environment and that added during the experiment.
Environmental fate studies are crucial for understanding the persistence and mobility of carbofuran in soil and water systems. Research has shown that carbofuran can persist in the environment under certain conditions, particularly in neutral or acidic soils . The compound's relatively high water solubility also raises concerns about its potential to contaminate groundwater and other aquatic resources . By using Carbofuran-13C6 in these studies, researchers can obtain more accurate and reliable data on the environmental behavior of this pesticide.
The information gained from environmental fate studies using Carbofuran-13C6 contributes to better risk assessment and regulatory decision-making regarding the use of carbofuran and other carbamate pesticides. Such studies help establish appropriate safety measures, application guidelines, and regulatory limits to minimize the potential adverse effects of these compounds on human health and the environment.
Biological Activity and Toxicology of Parent Compound
Mechanism of Action
The biological activity of carbofuran, the parent compound of Carbofuran-13C6, is primarily attributed to its ability to inhibit the enzyme acetylcholinesterase . This enzyme is responsible for breaking down the neurotransmitter acetylcholine at the synaptic junctions, which is crucial for proper nerve function. By inhibiting acetylcholinesterase, carbofuran leads to an accumulation of acetylcholine at nerve synapses, resulting in toxic effects on the nervous system . This mechanism is fundamental to its efficacy as a broad-spectrum insecticide but also contributes to its toxicity to non-target organisms, including mammals and birds.
Analytical Methods and Techniques
Mass Spectrometry Applications
Isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) represents a powerful technique for the accurate determination of carbamate pesticides, including carbofuran, in various matrices . In this approach, Carbofuran-13C6 serves as an internal standard, allowing for precise quantification by compensating for matrix effects and variations in sample preparation. The method's high selectivity and sensitivity make it particularly suitable for detecting trace levels of carbofuran in complex matrices such as vegetables.
In a validated analytical method reported in the literature, the ID-LC/MS/MS technique demonstrated excellent repeatability and reproducibility, with both parameters at approximately 2% . The method was validated by analyzing samples fortified with target analytes and prepared homogeneous vegetable samples. All measured values agreed with the fortified values within their uncertainties, confirming the method's accuracy and reliability . Furthermore, the method was successfully applied to the analysis of certified reference materials, with the measured values in good agreement with the certified values .
The specific mass spectrometric conditions used for detecting Carbofuran-13C6 typically involve multiple reaction monitoring (MRM) mode, where specific ion transitions are monitored for both the isotopically labeled internal standard and the unlabeled analyte. These transitions are selected based on the fragmentation patterns of the compounds, ensuring high selectivity and sensitivity. The mass shift resulting from the carbon-13 labeling in Carbofuran-13C6 allows for clear distinction between the internal standard and the analyte, even when they co-elute from the chromatographic column.
Sample Preparation Techniques
Effective sample preparation is crucial for the accurate determination of carbamate pesticides in complex matrices. In the validated method for determining carbamate pesticides in vegetables, a Carb/LC-NH2 solid-phase extraction (SPE) cartridge was employed for sample clean-up to ensure efficient recovery and color removal . This approach demonstrates the importance of selecting appropriate sample preparation techniques to minimize matrix effects and enhance method sensitivity and selectivity.
The sample preparation process typically begins with homogenization of the sample to ensure representative sampling and efficient extraction. The homogenized sample is then extracted with suitable solvents, followed by clean-up steps to remove interfering matrix components. The choice of extraction solvent and clean-up procedure depends on the specific matrix and the properties of the target analytes. In the case of carbofuran analysis in vegetables, the use of a Carb/LC-NH2 SPE cartridge proved effective for removing interfering matrix components while maintaining good recovery of the target analytes .
The addition of Carbofuran-13C6 as an internal standard is typically performed at the beginning of the sample preparation process, before extraction. This approach ensures that any losses or variations during sample preparation affect both the analyte and the internal standard similarly, allowing for accurate quantification through the isotope dilution approach. The strategic timing of internal standard addition is crucial for maximizing the benefits of the isotope dilution technique and ensuring reliable analytical results.
Carbofuran-13C6 represents a significant advancement in isotope-labeled reference materials for the analysis of carbamate pesticides. As a stable isotope-labeled variant of carbofuran, it maintains the same chemical and biological properties as the parent compound while providing a unique mass signature that allows for its use as an internal standard in isotope dilution mass spectrometry. This capability is invaluable for enhancing the accuracy and reliability of analytical methods for detecting and quantifying carbofuran in complex matrices such as vegetables and environmental samples.
The compound's utility extends beyond routine analytical applications to include research on the environmental fate and metabolic pathways of carbofuran. By using Carbofuran-13C6 in these studies, researchers can gain valuable insights into the degradation, transformation, and distribution of carbofuran in various environmental compartments. This knowledge contributes to better risk assessment and management strategies for this carbamate pesticide, which has raised significant environmental concerns due to its toxicity to non-target organisms and potential for water contamination.
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